![molecular formula C8H12N2O B6233542 [2-(propan-2-yl)pyrimidin-5-yl]methanol CAS No. 954226-56-3](/img/no-structure.png)

[2-(propan-2-yl)pyrimidin-5-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

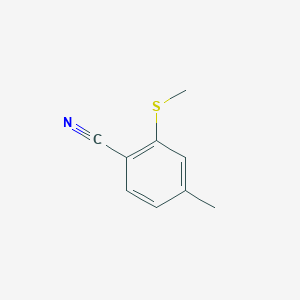

“[2-(propan-2-yl)pyrimidin-5-yl]methanol” is a chemical compound with the IUPAC name (2-isopropoxypyrimidin-5-yl)methanol . It has a molecular weight of 168.2 . The compound is typically stored at room temperature and appears as an oil .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, often involves a series of reactions . For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O2/c1-6(2)12-8-9-3-7(5-11)4-10-8/h3-4,6,11H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 168.2 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.科学的研究の応用

Photochemical Reactions

K. Pfoertner's research on 4,6-dimethyl-2-pyrimidinol, which relates to "[2-(propan-2-yl)pyrimidin-5-yl]methanol," highlights its photochemical reactions in different solvents like methanol and 2-propanol. The study discusses the formation of various compounds through acid catalysis and reaction with nitrous acid (Pfoertner, 1975).

Crystal Structure Analysis

Gihaeng Kang et al. analyzed the crystal structure of a compound related to "this compound," focusing on its molecular arrangement and hydrogen bonding interactions. This study contributes to understanding the structural properties of pyrimidine-based compounds (Kang et al., 2015).

Nucleophilic Additions and Ligand Synthesis

Zheng and Hu's research describes the nucleophilic additions of compounds to 2-pyrimidinecarbonitrile, leading to in situ ligand synthesis. This study emphasizes the synthesis of a heterometallic Cu2Co2 cluster, showcasing the application of pyrimidine-based compounds in creating complex molecular structures (Zheng & Hu, 2021).

Synthesis of Novel Compounds

Sambaiah et al. have developed a synthesis procedure for novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and related compounds. This work demonstrates the versatility of pyrimidine-based compounds in synthesizing functionally diverse molecules (Sambaiah et al., 2017).

Solubility and Molecular Organization Studies

Matwijczuk et al. explored the molecular organization of a pyrimidine derivative in different solvents, including methanol. This research provides insights into how solvents impact the molecular behavior of pyrimidine-based compounds (Matwijczuk et al., 2018).

Safety and Hazards

作用機序

Target of Action

It’s worth noting that pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .

Mode of Action

Pyrimidine derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

It’s worth noting that pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .

Result of Action

Pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(propan-2-yl)pyrimidin-5-yl]methanol involves the reaction of 2-chloro-5-(propan-2-yl)pyrimidine with sodium methoxide in methanol, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "2-chloro-5-(propan-2-yl)pyrimidine", "sodium methoxide", "methanol", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-(propan-2-yl)pyrimidine in methanol.", "Step 2: Add sodium methoxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution.", "Step 5: Dissolve the resulting intermediate in methanol and add sodium borohydride.", "Step 6: Stir the reaction mixture at room temperature for several hours.", "Step 7: Quench the reaction with water and extract the product with an organic solvent.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to obtain [2-(propan-2-yl)pyrimidin-5-yl]methanol." ] } | |

CAS番号 |

954226-56-3 |

分子式 |

C8H12N2O |

分子量 |

152.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。